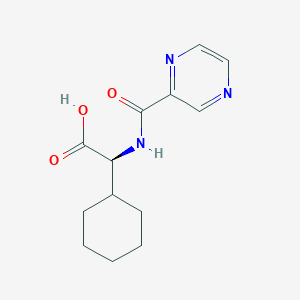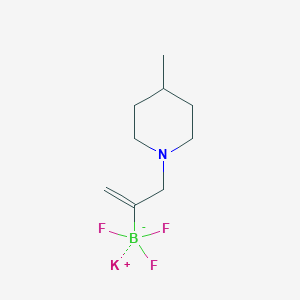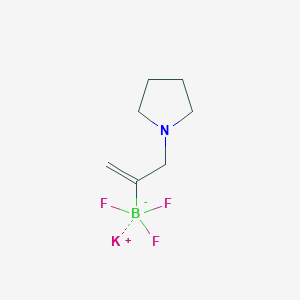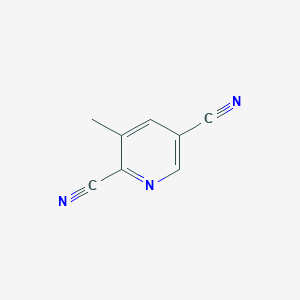![molecular formula C12H9N3O B1455641 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255784-04-3](/img/structure/B1455641.png)
2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Übersicht
Beschreibung
2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a five-membered heterocyclic moiety with an extensive therapeutic profile . The structure of the compound has been determined by IR, (1)H NMR, and mass spectroscopy .
Synthesis Analysis
A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one was synthesized by the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine in the condition of microwave-assisted one-step and solvent-free in a good yield .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by IR, (1)H NMR, and mass spectroscopy . In addition, a representative single-crystal structure was characterized by using X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions of this compound involve the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine .
Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment
2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown promising results in cancer research. One study synthesized derivatives of this compound and found that they could selectively inhibit the growth of H322 lung cancer cells. This inhibition occurs through the induction of apoptosis in cells containing a mutated p53 gene (Lv et al., 2012).
Synthetic Methodologies in Medicinal Chemistry
The compound has also been central to advancements in synthetic methodologies within medicinal chemistry. For instance, 4-hydrazinylpyrazolo[1,5-а]pyrazines, obtained from reactions with this compound, have been used to form derivatives with potential medicinal applications. These reactions include annulation and heterofunctionalization processes to create compounds with fused triazole, tetrazole, or triazine rings (Tsizorik et al., 2018).
Anti-Inflammatory Properties
Studies have explored the anti-inflammatory properties of this compound derivatives. For example, certain modifications on the parent compound resulted in derivatives showing high anti-inflammatory activity, with some being devoid of ulcerogenic activity. This indicates a potential for developing safer anti-inflammatory drugs (Auzzi et al., 1983).
Development of Antiproliferative Agents
The compound has been used in the synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines, showing inhibition of proliferation in human breast cancer cells. This highlights its role in developing antiproliferative agents (Atta et al., 2019).
Pharmacological Research
Various derivatives of this compound have been studied for their pharmacological activity. For instance, a study synthesized new derivatives and evaluated them as anti-acetylcholinesterase agents. These compounds exhibited significant activities, contributing to research in neurodegenerative diseases (Romdhane et al., 2016).
Zukünftige Richtungen
Pyrazole, an important pharmacophore and a privileged scaffold of immense significance, is a five-membered heterocyclic moiety with an extensive therapeutic profile . Due to the expansion of pyrazole-centered pharmacological molecules at a quicker pace, there is an urgent need to put emphasis on recent literature with hitherto available information to recognize the status of this scaffold for pharmaceutical research . In the struggle to cultivate suitable anti-inflammatory and anticancer agents, chemists have now focused on pyrazole biomolecules .
Wirkmechanismus
Target of Action
The primary target of 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is the Fms-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .
Mode of Action
This compound interacts with its target FLT3 by inhibiting its activity . The inhibition of FLT3 leads to a decrease in the proliferation of cancer cells, particularly those of non-small cell lung cancer, melanoma, leukemia, and renal cancer models .
Biochemical Pathways
The inhibition of FLT3 by this compound affects the FLT3 signaling pathway . This pathway is involved in the regulation of cell survival, proliferation, and differentiation . The inhibition of FLT3 leads to a disruption of these processes, resulting in the death of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . .
Result of Action
The result of the action of this compound is the induction of cell death in cancer cells . This is achieved through the inhibition of FLT3, leading to a disruption in the FLT3 signaling pathway and subsequently, the death of cancer cells .
Eigenschaften
IUPAC Name |
2-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h1-8H,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNYWRASMVAEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)
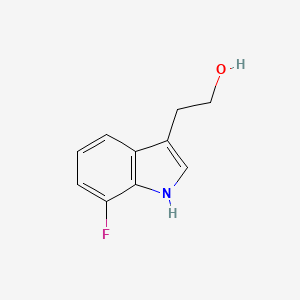
![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)
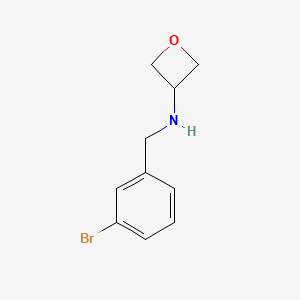
![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)
![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)
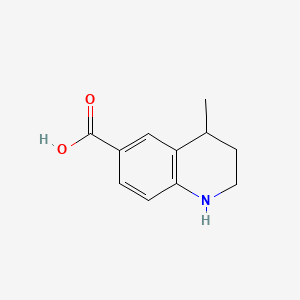

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
